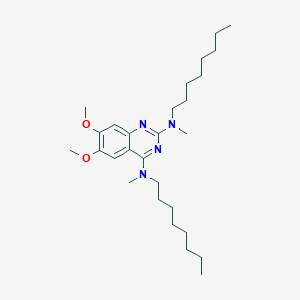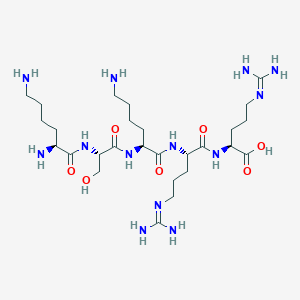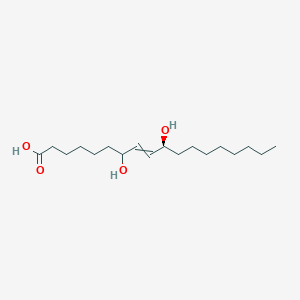
(10S)-7,10-Dihydroxyoctadec-8-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10S)-7,10-Dihydroxyoctadec-8-enoic acid: is a hydroxy fatty acid with two hydroxyl groups located at the 7th and 10th positions of an 18-carbon chain. This compound is a derivative of oleic acid and is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (10S)-7,10-Dihydroxyoctadec-8-enoic acid typically involves the hydroxylation of oleic acid. One common method is the use of microbial enzymes, such as those from Pseudomonas species, which can selectively hydroxylate oleic acid at specific positions. The reaction conditions often include an aqueous medium with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes, such as the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation of oleic acid. This method requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: (10S)-7,10-Dihydroxyoctadec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated hydroxy fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Acid chlorides and alcohols are used in esterification reactions.
Major Products:
Oxidation: Formation of 7,10-dioxooctadec-8-enoic acid.
Reduction: Formation of 7,10-dihydroxyoctadecanoic acid.
Substitution: Formation of esters such as 7,10-dihydroxyoctadec-8-enoate.
Aplicaciones Científicas De Investigación
Chemistry: (10S)-7,10-Dihydroxyoctadec-8-enoic acid is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties .
Biology: In biological research, this compound is studied for its role in cellular signaling and metabolism. It is known to modulate the activity of certain enzymes and receptors, making it a valuable tool in biochemical studies .
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its ability to modulate immune responses and inhibit the growth of pathogenic microorganisms .
Industry: In the industrial sector, this compound is used in the production of biodegradable plastics and surfactants. Its biocompatibility and biodegradability make it an attractive alternative to traditional petrochemical-based products .
Mecanismo De Acción
The mechanism of action of (10S)-7,10-Dihydroxyoctadec-8-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and double bond in its structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
(9R,10S)-9,10-epoxyoctadecanoic acid: This compound has an epoxide group instead of hydroxyl groups, leading to different reactivity and applications.
(9S,10R)-epoxyoctadecanoic acid: An enantiomer of (9R,10S)-9,10-epoxyoctadecanoic acid with distinct stereochemistry and biological activity.
Uniqueness: (10S)-7,10-Dihydroxyoctadec-8-enoic acid is unique due to its specific hydroxylation pattern and the presence of a double bond. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
796055-35-1 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(10S)-7,10-dihydroxyoctadec-8-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)/t16-,17?/m0/s1 |
Clave InChI |
IPRLELFMTNDNMN-BHWOMJMDSA-N |
SMILES isomérico |
CCCCCCCC[C@@H](C=CC(CCCCCC(=O)O)O)O |
SMILES canónico |
CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)
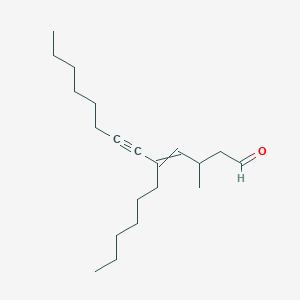

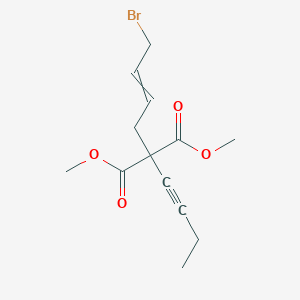
![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)
![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)
